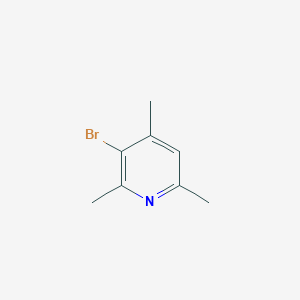

3-Bromo-2,4,6-trimethylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry and Beyond

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of heterocyclic chemistry. numberanalytics.comacs.org Its six-membered ring, composed of five carbon atoms and one nitrogen atom, imparts unique properties that make it a crucial component in a vast array of chemical syntheses and applications. numberanalytics.com The pyridine ring is a structural motif found in numerous natural products, including vitamins and alkaloids, and is a key component in many pharmacologically active synthetic compounds. researchgate.net

The significance of pyridine derivatives extends across various scientific disciplines:

Pharmaceuticals: The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many drugs, including antihistamines and antibacterial agents. numberanalytics.comresearchgate.netnumberanalytics.com Its presence can enhance the water solubility of molecules, a desirable trait for drug candidates. nih.gov

Agrochemicals: Pyridine derivatives are integral to the synthesis of a wide range of agrochemicals, such as herbicides and insecticides. acs.orgnumberanalytics.com

Materials Science: These compounds are used in the creation of functional materials, including conjugated polymers with applications in electronics and optoelectronics, as well as dyes and pigments. numberanalytics.comchemimpex.com

Catalysis: Pyridine-based ligands are widely employed in organometallic chemistry to modulate the activity and selectivity of metal catalysts. chemimpex.com

The versatility of the pyridine ring stems from its electronic nature. The nitrogen atom makes the ring electron-deficient, influencing its reactivity towards both electrophilic and nucleophilic substitution reactions. numberanalytics.comnih.gov This tunable reactivity allows chemists to introduce a wide variety of functional groups onto the pyridine core, leading to a vast library of derivatives with diverse properties.

3-Bromo-2,4,6-trimethylpyridine as a Versatile Intermediate

Within the large family of pyridine derivatives, this compound stands out as a particularly useful and versatile intermediate in organic synthesis. chemimpex.com Also known as 3-bromo-2,4,6-collidine, its structure features a pyridine ring substituted with a bromine atom at the 3-position and methyl groups at the 2, 4, and 6-positions. chemimpex.com

The strategic placement of these substituents dictates its chemical behavior and utility. The methyl groups enhance the steric bulk around the nitrogen atom and the adjacent carbon atoms, influencing its reactivity and the regioselectivity of subsequent reactions. The bromine atom at the 3-position is a key functional handle, allowing for a variety of chemical transformations. It can be readily replaced or used as a reactive site for the introduction of new chemical moieties, making it an invaluable building block for constructing more complex molecular architectures. chemimpex.com Researchers utilize this compound to improve reaction pathways and enhance yields in intricate organic syntheses. chemimpex.com

Historical Context of Pyridine Chemistry Relevant to this compound

The story of pyridine chemistry begins in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine from coal tar. numberanalytics.comacs.org The elucidation of its structure was later accomplished independently by Wilhelm Körner and James Dewar. acs.org

Early synthetic methods for pyridine were often cumbersome. A significant breakthrough came in 1881 with Arthur Rudolf Hantzsch's development of a synthesis for pyridine derivatives. acs.org Later, in 1924, Aleksei Chichibabin developed an improved method for pyridine synthesis which is still in use today. acs.org Historically, pyridine was primarily sourced from coal tar, but synthetic methods have become the dominant source of production since the mid-20th century. nih.gov

The development of halogenated pyridines, such as this compound, is a direct consequence of the broader advancements in understanding pyridine reactivity. The ability to selectively introduce a bromine atom onto the pyridine ring opened up new avenues for functionalization, solidifying the role of such compounds as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | 3-Bromo-2,4,6-collidine |

| CAS Number | 23079-73-4 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Pale yellow or colorless liquid |

| Purity | ≥ 97% (GC) |

Data sourced from multiple chemical suppliers. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2,4,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIJRNSEQXUVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648817 | |

| Record name | 3-Bromo-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23079-73-4 | |

| Record name | 3-Bromo-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 2,4,6 Trimethylpyridine

Direct Bromination of 2,4,6-Trimethylpyridine (B116444)

Direct bromination of 2,4,6-trimethylpyridine, also known as collidine, is a primary method for introducing a bromine atom onto the pyridine (B92270) ring. This electrophilic substitution reaction is influenced by various factors that can be fine-tuned to enhance yield and selectivity.

Optimization of Reaction Conditions for Bromination

The efficiency of the direct bromination of 2,4,6-trimethylpyridine is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of brominating agent, solvent, temperature, and reaction time. For instance, a process for the bromination of pyridine derivatives suggests that using a brominating agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be advantageous. google.com The molar ratio of the brominating agent to the pyridine substrate is crucial to prevent the formation of undesired polybrominated side products. google.com

Typical reaction times can range from one to twenty hours. google.com The solvent choice is also critical, with inert solvents such as chlorobenzene, cyclohexane, and acetonitrile (B52724) being preferred. google.com In some cases, the reaction can be performed without an additional solvent, particularly at elevated temperatures ranging from 80 to 125°C. google.com The use of radical initiators or UV light can also facilitate the bromination process. google.com

Table 1: Optimization of Bromination Reaction Conditions

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Brominating Agent | N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Selective monobromination | google.com |

| Molar Ratio (Agent:Pyridine) | 0.4 to 0.9 | Minimizes side products | google.com |

| Solvent | Chlorobenzene, cyclohexane, acetonitrile | Good yields | google.com |

| Temperature | 80-125°C (neat) | Efficient reaction | google.com |

| Initiator | Radical initiators (e.g., azo compounds, peroxides), UV light | Promotes reaction | google.com |

Role of Oleum (B3057394) in Bromination Processes

Oleum, which is fuming sulfuric acid (H₂SO₄ containing dissolved SO₃), plays a significant role in the bromination of certain aromatic compounds. In the context of pyridine derivatives, the use of oleum in conjunction with a brominating agent can facilitate the reaction, particularly for less reactive substrates. A known method involves the use of 65% oleum with Br₂ for bromination. google.com The highly acidic environment provided by oleum can activate the pyridine ring towards electrophilic attack by the bromine cation. However, this method can be slow and require high temperatures, potentially leading to a mixture of mono- and di-bromo isomers that are difficult to separate. google.com

Multi-Component and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful and efficient strategies for the synthesis of highly substituted pyridines. rsc.orgbohrium.com These approaches offer several advantages, including procedural simplicity, high atom economy, and the ability to generate molecular diversity by varying the starting materials. bohrium.comtandfonline.com Such methods are considered part of green chemistry as they often reduce the number of synthetic steps and the generation of waste. acs.org

Hantzsch Dihydropyridine (B1217469) Synthesis Analogies

The Hantzsch dihydropyridine synthesis is a classic four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. chemtube3d.comwikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org While the direct synthesis of 3-bromo-2,4,6-trimethylpyridine via a classical Hantzsch reaction is not explicitly detailed, the principles of this synthesis can be adapted. By selecting appropriate starting materials, it is conceivable to construct a dihydropyridine precursor that, upon oxidation and potential further modification, could yield the target compound. The versatility of the Hantzsch synthesis allows for the preparation of various substituted pyridines, and modern variations have explored greener reaction conditions, such as using water as a solvent or employing microwave assistance. acs.orgwikipedia.org

[2+2+1+1] Multicomponent Approaches

More complex multicomponent strategies, such as [2+2+1+1] cycloadditions, have been developed for the synthesis of polysubstituted pyridines. These reactions involve the combination of four different components in a single reaction vessel to construct the pyridine ring. While specific examples leading directly to this compound are not prevalent in the literature, the general methodology provides a framework for accessing complex pyridine structures. These reactions often rely on transition metal catalysis to facilitate the formation of multiple carbon-carbon and carbon-nitrogen bonds in a controlled manner. acs.orgnih.gov

Aza-Diels-Alder Reactions in Pyridine Synthesis

The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings, including pyridines. rsc.org This cycloaddition reaction typically involves a 1-azadiene and a dienophile. rsc.org The reaction can be designed to occur in a pericyclic manner or be catalyzed by transition metals. rsc.org A significant advantage of this approach is the potential to directly form the aromatic pyridine ring, avoiding a separate oxidation step that is often required in methods like the Hantzsch synthesis. acs.org By carefully choosing the substituents on the azadiene and dienophile, it is possible to control the substitution pattern of the resulting pyridine. For instance, a formal [2+2+2] cycloaddition strategy involving an intramolecular propargylic ene reaction followed by an intermolecular aza-Diels-Alder reaction has been reported for the synthesis of bicyclic pyridines. acs.org This type of strategy highlights the potential for creating highly substituted pyridines through carefully designed reaction cascades.

Transition Metal-Catalyzed Synthetic Routes

Advanced synthetic methodologies have been developed to functionalize the this compound core, with transition metal-catalyzed reactions being particularly prominent. These methods offer efficient and selective ways to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone in modern organic synthesis, providing powerful tools for constructing complex molecular architectures from simple precursors. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have been effectively applied to modify this compound and its derivatives. nih.govnih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. nih.govsci-hub.se This reaction has been successfully utilized for the arylation of brominated 2,4,6-trimethylpyridine derivatives. nih.govbeilstein-journals.org A series of differently substituted 3,5-diaryl-2,4,6-trimethylpyridines have been prepared using this method with selected bromo-derivatives and arylboronic acids. nih.gov

Symmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines can be synthesized via a double Suzuki-Miyaura cross-coupling reaction. The starting material for this synthesis is 3,5-dibromo-2,4,6-trimethylpyridine (B189553), which undergoes coupling with two equivalents of an appropriate arylboronic acid. beilstein-journals.orgresearchgate.net The reaction conditions have been carefully optimized to achieve high yields of the desired diarylated products. beilstein-journals.org Using these optimized conditions, a library of 3,5-diaryl-2,4,6-trimethylpyridines has been prepared. beilstein-journals.org Yields are generally high, particularly for phenylboronic acid and its substituted derivatives. beilstein-journals.org

Table 1: Examples of Symmetrically Substituted 3,5-Diaryl-2,4,6-trimethylpyridines Synthesis

| Starting Material | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | 3,5-Diphenyl-2,4,6-trimethylpyridine | 96 |

| 3,5-Dibromo-2,4,6-trimethylpyridine | 4-Methylphenylboronic acid | 3,5-Bis(4-methylphenyl)-2,4,6-trimethylpyridine | 92 |

| 3,5-Dibromo-2,4,6-trimethylpyridine | 4-Ethylphenylboronic acid | 3,5-Bis(4-ethylphenyl)-2,4,6-trimethylpyridine | 90 |

| 3,5-Dibromo-2,4,6-trimethylpyridine | 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-2,4,6-trimethylpyridine | 85 |

| 3,5-Dibromo-2,4,6-trimethylpyridine | 3-Fluorophenylboronic acid | 3,5-Bis(3-fluorophenyl)-2,4,6-trimethylpyridine | 72 |

Data sourced from a study on the synthesis of diarylpyridines. beilstein-journals.org

The synthesis of unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines, which are challenging to access by other methods, can be achieved through a sequential, two-step Suzuki-Miyaura coupling reaction. beilstein-journals.orgresearchgate.net This strategy involves a first coupling reaction of 3,5-dibromo-2,4,6-trimethylpyridine with one type of arylboronic acid to form a mono-arylated intermediate (3-bromo-5-aryl-2,4,6-trimethylpyridine). This intermediate is then subjected to a second coupling reaction with a different arylboronic acid to install the second, distinct aryl group. beilstein-journals.org This stepwise approach allows for the controlled construction of pyridine rings decorated with two different aryl substituents. beilstein-journals.org

Table 2: Two-Step Synthesis of an Unsymmetrically Substituted Diarylpyridine

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 | 3,5-Dibromo-2,4,6-trimethylpyridine | 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)-2,4,6-trimethylpyridine |

| 2 | 3-Bromo-5-(4-methoxyphenyl)-2,4,6-trimethylpyridine | Phenylboronic acid | 3-(4-Methoxyphenyl)-5-phenyl-2,4,6-trimethylpyridine |

Based on the sequential coupling methodology described in the literature. beilstein-journals.orgresearchgate.net

The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of palladium source, ligand, and base. beilstein-journals.orgbeilstein-journals.org Extensive optimization studies have been conducted to identify the most effective catalytic system for the synthesis of diaryl-2,4,6-trimethylpyridines. beilstein-journals.org Various palladium sources, phosphine (B1218219) ligands, and inorganic bases have been screened. nih.govbeilstein-journals.org The use of electron-rich and bulky phosphine ligands, such as dialkylbiarylphosphines, has been shown to enhance the rates of both oxidative addition and reductive elimination, key steps in the catalytic cycle. nih.govnih.gov For the coupling of aryl bromides, bases such as potassium carbonate and potassium phosphate (B84403) are commonly employed. nih.gov

Table 3: Optimization of Catalytic System for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Base | Solvent | Outcome |

|---|---|---|---|---|

| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene | High yields in diarylation of 3,5-dibromo-2,4,6-trimethylpyridine beilstein-journals.org |

| Pd₂(dba)₃ | (±)-BINAP | NaOBut | Toluene | Effective for C-N coupling of a bromopyridine chemspider.com |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol | Good yields for arylation of dihalogenated pyridopyrimidines sci-hub.se |

| Pd₂(dba)₃ | SPhos (L7) | K₃PO₄ | THF | High efficiency in coupling of oxygenated aryl halides nih.govbeilstein-journals.org |

This table summarizes findings from various studies on palladium-catalyzed cross-coupling reactions. nih.govsci-hub.sebeilstein-journals.orgbeilstein-journals.orgchemspider.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction pairs an amine with an aryl halide or triflate. While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in the provided context, the methodology is broadly applicable to bromopyridines. chemspider.comnih.gov For instance, the amination of 2-bromo-6-methyl pyridine with a diamine has been successfully carried out using a palladium catalyst, a phosphine ligand (BINAP), and a base (NaOBut) in toluene. chemspider.com This reaction demonstrates a powerful method for introducing amino functionalities onto the pyridine ring, a key step in the synthesis of various biologically relevant molecules. nih.gov The optimization of these reactions often involves screening different palladium sources, ligands, and bases to achieve selective C-N bond formation, especially in substrates with multiple halogen atoms. nih.gov

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The versatility of the Sonogashira coupling allows for its application under mild conditions, including room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

In the context of this compound, the Sonogashira coupling provides a direct route to introduce alkyne functionalities at the 3-position of the pyridine ring. These resulting alkynylpyridines are versatile intermediates for further transformations.

Table 1: Exemplary Sonogashira Coupling Reaction Conditions

| Parameter | Condition |

| Catalyst | Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) |

| Co-catalyst | Copper(I) iodide (CuI) |

| Base | Diisopropylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reactants | This compound, Terminal Alkyne |

This table represents a general set of conditions and may be optimized for specific substrates. nrochemistry.com

The reaction mechanism involves the oxidative addition of the bromopyridine to the Pd(0) species, followed by the formation of a copper acetylide from the terminal alkyne. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired alkynylpyridine and regenerates the active palladium catalyst. nrochemistry.com The reactivity of the aryl halide in Sonogashira couplings generally follows the trend I > OTf > Br > Cl. nrochemistry.com

Copper-Catalyzed C-N Bond-Forming Reactions

Copper-catalyzed C-N bond-forming reactions, such as the Ullmann condensation, represent a classical and effective method for the synthesis of N-aryl and N-heteroaryl compounds. nih.gov These reactions are crucial for the construction of molecules with applications in pharmaceuticals, agrochemicals, and materials science. nih.gov A ligand-less and base-free protocol using copper(II) acetate (B1210297) monohydrate has been developed for the cross-coupling of arylboronic acids with various amines. nih.gov

For this compound, copper-catalyzed amination offers a direct pathway to introduce amino groups at the 3-position. This transformation is valuable for creating precursors to a wide range of biologically active molecules. Research has demonstrated selective amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines and 2-bromo-5-iodopyridine (B107189) using copper catalysis. rsc.org This highlights the potential for regioselective C-N bond formation in polysubstituted pyridines.

Table 2: Conditions for Copper-Catalyzed Amination

| Parameter | Condition |

| Catalyst | Copper(II) Acetate Monohydrate |

| Reactants | This compound, Amine/Amide/Heterocycle |

| Additives | 4 Å molecular sieves |

| Note | The reaction can often be performed without the need for an external ligand or base. nih.gov |

The mechanism of these reactions is thought to involve a Cu(II) species. The process allows for the coupling of a variety of nitrogen-containing nucleophiles, including primary and secondary aliphatic amines, anilines, heterocycles, and amides. nih.govrsc.org

Ruthenium-Mediated Domino C-O/C-N/C-C Bond Formation Reactions

Ruthenium catalysts have emerged as powerful tools for a variety of organic transformations due to their unique reactivity and ability to be fine-tuned through ligand modification. numberanalytics.com Ruthenium-mediated domino reactions, also known as tandem or cascade reactions, allow for the construction of complex molecular architectures in a single step from simple starting materials, offering high atom economy and operational simplicity.

While specific examples detailing ruthenium-mediated domino reactions directly on this compound are not prevalent in the provided search results, the principles of ruthenium catalysis on pyridine systems are well-established. For instance, ruthenium catalysts have been employed for the synthesis of 2-pyridones through oxidative annulation of alkynes with acrylamides. acs.org Another example is the ruthenium-catalyzed cycloisomerization of propargyl diynols to form unsaturated ketones and aldehydes, which can then be converted to substituted pyridines. nih.gov

The mechanisms of ruthenium-catalyzed reactions are diverse and highly dependent on the specific transformation and catalyst system. numberanalytics.com In many cases, the catalytic cycle begins with the formation of a ruthenium-substrate complex. numberanalytics.com

For C-H functionalization reactions on pyridines, a proposed mechanism involves the formation of a vinylidene-containing intermediate. acs.org This intermediate can then undergo nucleophilic attack by a pyridine nitrogen, leading to the formation of a C-H agostic complex. This complex represents a key branching point, leading to either the desired functionalized product or catalyst deactivation pathways. acs.org

In the context of C-H hydroxylation, mechanistic studies have revealed complex pathways, including the potential for multiple active oxidants and various catalyst decomposition routes. stanford.edu Understanding these pathways is critical for optimizing reaction conditions and developing more robust catalysts. The stability of the ruthenium-ligand complex is often a crucial factor in catalyst efficiency, with ligand dissociation sometimes leading to catalyst deactivation. stanford.edu

Organometallic Approaches in Bromopyridine Synthesis

Organometallic reagents are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The use of organozinc and organomanganese reagents derived from bromopyridines provides a versatile platform for the synthesis of a wide array of substituted pyridines. nih.gov

The direct insertion of activated zinc into the carbon-bromine bond of bromopyridines is a facile and efficient method for the preparation of pyridylzinc reagents. koreascience.kr This method often utilizes "active zinc," which can be prepared by the reduction of zinc salts or activated by additives like lithium chloride. nih.govorganic-chemistry.org The resulting organozinc reagents exhibit excellent functional group tolerance, a significant advantage over more reactive organometallic species like Grignard or organolithium reagents. organic-chemistry.org

The preparation of 4-pyridylzinc bromides from 4-bromopyridines has been successfully demonstrated, and these reagents undergo efficient cross-coupling reactions with various electrophiles in the presence of palladium or copper catalysts. koreascience.kr This approach allows for the synthesis of biaryls, ketones, and tertiary amides in good to moderate yields. koreascience.kr The presence of lithium chloride has been shown to significantly accelerate the rate of zinc insertion. organic-chemistry.orgnih.gov

Table 3: Preparation and Reaction of Pyridylzinc Reagents

| Step | Description |

| 1. Reagent Preparation | Direct insertion of active zinc into a bromopyridine (e.g., this compound) in the presence of LiCl. |

| 2. Cross-Coupling | Reaction of the resulting pyridylzinc bromide with an electrophile (e.g., aryl halide, acid chloride) catalyzed by a transition metal complex (e.g., Pd(0)). |

Similar to organozinc reagents, organomanganese reagents can be prepared by the direct insertion of highly active manganese into the carbon-halogen bond of heteroaryl halides. nih.gov These "Grignard-type" organomanganese reagents are also valuable intermediates for the synthesis of substituted pyridines. nih.gov The use of highly active manganese, often prepared via the Rieke method, facilitates the formation of these organometallic species under mild conditions. nih.gov

The resulting pyridylmanganese reagents can then be coupled with a variety of electrophiles to afford the corresponding substituted pyridine derivatives. nih.gov While the provided search results focus more broadly on pyridylmanganese reagents, this methodology is, in principle, applicable to this compound. The development of methods for the synthesis of substituted pyridines is of significant interest due to the prevalence of the pyridine motif in biologically active natural products and pharmaceuticals. nih.gov The reaction of Grignard reagents with pyridine N-oxides is another established method for producing substituted pyridines. organic-chemistry.orgdiva-portal.orgrsc.org

Functionalization of Methyl Groups in 2,4,6-Trimethylpyridine

The three methyl groups on the 2,4,6-trimethylpyridine (also known as collidine) ring offer reactive sites for further chemical modification. wikipedia.orgnih.gov Strategic functionalization of these groups opens avenues to a wide array of novel pyridine derivatives.

Oxidation Reactions to Carboxylic Acids

The oxidation of the methyl groups of 2,4,6-trimethylpyridine to carboxylic acid functionalities is a key transformation, yielding pyridine-2,4,6-tricarboxylic acid, commonly known as collidinic acid. wikipedia.orgnih.gov This derivative is a versatile building block in coordination chemistry and the synthesis of complex organic molecules. nih.gov

One of the most established methods for this oxidation involves the use of a strong oxidizing agent, potassium permanganate (B83412) (KMnO₄). wikipedia.orggoogle.com The reaction is typically carried out in an aqueous solution. The robust nature of the pyridine ring allows for the selective oxidation of the alkyl side chains.

Beyond classical permanganate oxidation, other methods have been explored for the oxidation of alkylpyridines. These include liquid-phase oxidation using reagents like nitric acid or cobalt-based catalysts. researchgate.netgoogle.com Vapor phase catalytic oxidation, often employing vanadium-based catalysts, presents an alternative, particularly for industrial-scale production of pyridine carboxylic acids. google.com This method offers advantages such as the use of air as the oxidant and operation at atmospheric pressure. google.com For instance, the oxidation of 2-methylpyridine (B31789) to 2-pyridinecarboxylic acid has been achieved with high selectivity using a cobalt-doped SBA-3 catalyst in the liquid phase with hydrogen peroxide as the oxidant. researchgate.net While not specific to 2,4,6-trimethylpyridine, these methodologies highlight the diverse strategies available for the oxidation of methylpyridine derivatives.

Table 1: Oxidation of Methylpyridines to Pyridine Carboxylic Acids

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| 2,4,6-Trimethylpyridine | Potassium Permanganate | Pyridine-2,4,6-tricarboxylic acid (Collidinic acid) | wikipedia.org |

| α-Picoline | Manganese Dioxide / Sulfuric Acid | Picolinic acid | google.com |

| 2-Methylpyridine | Cobalt-doped SBA-3 / H₂O₂ | 2-Pyridinecarboxylic acid | researchgate.net |

| 3-Methylpyridine | NHPI / Co(OAc)₂ / Mn(OAc)₂ / O₂ | 3-Pyridinecarboxylic acid | researchgate.net |

| 5-Ethyl-2-methylpyridine | LiV₆O₁₅/ZrSiO₄ catalyst / Air | Nicotinic acid | google.com |

Conversion to Bromomethyl Derivatives

The conversion of the methyl groups of 2,4,6-trimethylpyridine into bromomethyl groups provides highly reactive intermediates for further synthetic transformations. These bromomethyl derivatives are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

A primary method for this transformation is free-radical bromination, often employing N-bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.comyoutube.com This reaction is typically initiated by light (UV) or a radical initiator. wikipedia.org The mechanism proceeds via the abstraction of a benzylic/allylic hydrogen atom by a bromine radical, followed by reaction with a bromine source. masterorganicchemistry.comyoutube.comyoutube.com In the context of 2,4,6-trimethylpyridine, the methyl groups are analogous to benzylic positions, making them amenable to this type of halogenation. The use of NBS is advantageous as it provides a low, steady concentration of bromine, which minimizes competitive electrophilic addition to the aromatic ring. masterorganicchemistry.com

While a specific, detailed procedure for the exhaustive bromination of all three methyl groups of this compound is not extensively documented in readily available literature, the synthesis of related compounds provides strong evidence for its feasibility. For example, 2,6-bis(bromomethyl)pyridine (B1268884) has been synthesized from pyridine-2,6-diyldimethanol using hydrobromic acid. rsc.org Furthermore, the bromination of methyl groups on 1,4-dihydropyridine rings has been successfully achieved using pyridinium (B92312) bromide–perbromide, offering a higher yield and shorter reaction time compared to NBS in some cases. nih.gov

Table 2: Reagents for Bromination of Activated Methyl Groups

| Reagent | Description | Application | Reference |

| N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for free-radical substitution. | Allylic and benzylic bromination. | masterorganicchemistry.com |

| Pyridinium bromide–perbromide | A source of bromine for electrophilic and radical bromination. | Bromination of methyl groups on 1,4-dihydropyridines. | nih.gov |

| Hydrobromic Acid (HBr) | Used for the conversion of hydroxymethyl groups to bromomethyl groups. | Synthesis of 2,6-bis(bromomethyl)pyridine from the corresponding diol. | rsc.org |

Emerging and Green Synthetic Approaches for Pyridine Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of pyridine derivatives. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key strategies include microwave-assisted synthesis and multicomponent reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. wikipedia.org The application of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities. wikipedia.org For the synthesis of substituted pyridines, microwave-assisted procedures have been shown to be superior to conventional heating methods. wikipedia.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are another cornerstone of green chemistry. MCRs are highly atom-economical and can significantly simplify synthetic routes to complex molecules. Several MCRs have been developed for the synthesis of polysubstituted pyridines. These reactions often utilize simple, readily available starting materials and can be performed under mild and environmentally benign conditions.

The combination of these green approaches, for instance, a microwave-assisted multicomponent reaction, can provide a highly efficient and sustainable route to functionalized pyridine derivatives. These methods often employ green solvents like water or ethanol, or can even be performed under solvent-free conditions, further enhancing their environmental credentials.

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyridine Derivatives

| Method | Typical Conditions | Advantages | Disadvantages |

| Conventional Synthesis | Often requires high temperatures, long reaction times, and the use of stoichiometric and sometimes hazardous reagents. | Well-established and widely understood. | Can be energy-intensive, generate significant waste, and may require multiple purification steps. |

| Microwave-Assisted Synthesis | Rapid heating to a set temperature under controlled pressure. | Drastically reduced reaction times, often improved yields and purity, enhanced reaction rates. | Requires specialized microwave equipment. |

| Multicomponent Reactions | Combining three or more reactants in a one-pot procedure. | High atom economy, operational simplicity, rapid generation of molecular complexity. | The development of new MCRs can be challenging. |

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 2,4,6 Trimethylpyridine

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) nitrogen atom, being basic, readily reacts with electrophiles, including protons. This coordination deactivates the aromatic ring towards electrophilic attack on its carbon atoms. However, the compound can participate in the formation of complexes that act as electrophilic reagents. A notable example is the formation of bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate (B91526). This complex is synthesized from a silver(I) precursor and serves as an effective electrophilic halogenating agent for sensitive substrates like phenols, pyridinols, and acetylenic compounds. orgsyn.org Many of these halogenations are difficult or impossible to achieve with other reagents. orgsyn.org

The synthesis involves the reaction of bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate with elemental bromine, where the pyridine derivative acts as a ligand for the bromine(I) ion. orgsyn.org

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on 3-bromo-2,4,6-trimethylpyridine is generally not a favored reaction pathway. The presence of two methyl groups at the positions ortho to the bromine atom creates significant steric hindrance. This bulkiness shields the carbon atom bonded to the bromine, making it inaccessible to attack by most nucleophiles. Consequently, the primary route for functionalizing this position is through metal-catalyzed cross-coupling reactions rather than direct nucleophilic displacement.

Cross-Coupling Reactions (Detailed Mechanistic Insights)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which provide a powerful method for forming new carbon-carbon bonds. nih.govwikipedia.org These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The Suzuki-Miyaura and Heck reactions are prominent examples.

Suzuki-Miyaura Coupling: This reaction couples the pyridine derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comlibretexts.org It is a widely used method for creating biaryl structures. libretexts.org The general mechanism involves three key steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a square planar Pd(II) intermediate. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, and the halide is transferred to the boron species. This step is facilitated by a base. libretexts.orguab.cat

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

| Suzuki-Miyaura Reaction Overview | |

| Reaction Type | Cross-coupling |

| Electrophile | This compound |

| Nucleophile | Organoboronic acid or ester |

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄) |

| Base | Required for transmetalation (e.g., K₂CO₃, NaOH) |

| Key Bond Formed | Carbon-Carbon (Aryl-Aryl or Aryl-Vinyl) |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgbyjus.comchemeurope.com The reaction is highly stereoselective, typically favoring the trans product. chemeurope.comorganic-chemistry.org The mechanism can be described as follows: wikipedia.orgbyjus.com

Oxidative Addition : Similar to the Suzuki coupling, the Pd(0) catalyst inserts into the C-Br bond to create a Pd(II) complex. byjus.comchemeurope.com

Migratory Insertion (Syn Addition) : The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond. wikipedia.orgbyjus.com

Beta-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium is eliminated, forming the new C=C double bond in the product and a palladium-hydride species. byjus.com

Reductive Elimination : The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species. byjus.com

| Heck Reaction Overview | |

| Reaction Type | Cross-coupling |

| Electrophile | This compound |

| Coupling Partner | Alkene |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂) |

| Base | Required for catalyst regeneration (e.g., Et₃N, K₂CO₃) |

| Key Bond Formed | Carbon-Carbon (Aryl-Vinyl) |

Role as a Sterically Hindered Base in Organic Reactions

The parent compound, 2,4,6-trimethylpyridine (B116444) (also known as collidine), is a well-established sterically hindered, non-nucleophilic base. wikipedia.org The methyl groups surrounding the nitrogen atom prevent it from acting as a nucleophile while preserving its ability to accept a proton (pKa of the conjugate acid is ~7.4). wikipedia.orgnih.gov this compound retains this essential characteristic.

As a hindered base, this compound can be used to promote dehydrohalogenation reactions. wikipedia.org In these elimination reactions, it abstracts a proton from a carbon atom adjacent to a leaving group (like a halide), leading to the formation of an alkene. Its steric bulk prevents it from engaging in competing nucleophilic substitution reactions with the alkyl halide substrate.

| Dehydrohalogenation Reaction | |

| Substrate | Alkyl Halide |

| Reagent | This compound (as base) |

| Mechanism | E2 Elimination |

| Product | Alkene |

| Byproduct | Conjugate acid of the pyridine base |

In many sensitive organic syntheses, such as glycosylations and tritylations, acidic byproducts (e.g., HCl, triflic acid) are generated. These acids can cause unwanted side reactions or degradation of acid-labile products. The use of a sterically hindered base like this compound is crucial in these cases. It acts as a "proton sponge," effectively neutralizing the generated acid without interfering with other functional groups in the reaction mixture. This role is essential in the synthesis of complex molecules like lactones and ethers where reaction conditions must be carefully controlled. orgsyn.org

Complex Formation with Metal Ions

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand in the formation of coordination complexes with metal ions.

A well-documented example is its reaction with silver salts to form stable complexes. Specifically, it reacts with silver nitrate (B79036) in the presence of potassium hexafluorophosphate to produce bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate as a solid white-gray salt. orgsyn.org This silver complex is a valuable precursor for synthesizing other reagents, such as the electrophilic halogenating agent bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate. orgsyn.org

| Synthesis of Silver(I) Complex | |

| Ligand | 2,4,6-trimethylpyridine |

| Metal Salt | Silver Nitrate (AgNO₃) |

| Counterion Source | Potassium Hexafluorophosphate (KPF₆) |

| Product | Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate |

Furthermore, transient complexes with palladium are formed as key intermediates during the catalytic cycles of cross-coupling reactions, as described in section 3.3.

Oxidative Reactions Involving this compound or its Derivatives

The oxidation of the pyridine ring is a fundamental transformation that can lead to the formation of pyridine N-oxides. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the general principles of pyridine oxidation can be applied. The nitrogen atom in the pyridine ring is susceptible to oxidation by various oxidizing agents, resulting in the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, making it more reactive towards certain nucleophilic substitution reactions.

Commonly used oxidizing agents for the formation of pyridine N-oxides include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a suitable catalyst. The reaction proceeds via the electrophilic attack of the oxidizing agent on the lone pair of electrons of the pyridine nitrogen.

The synthesis of substituted pyridine N-oxides is a well-established process. For instance, 3-bromopyridine-N-oxide can be synthesized and subsequently used as a precursor for other functionalized pyridines. In a typical procedure, 3-bromopyridine (B30812) is treated with an oxidizing agent to yield 3-bromopyridine-N-oxide, which can then undergo further reactions, such as cyanation, to introduce other functional groups onto the pyridine ring. chemicalbook.com

| Oxidizing Agent | Typical Solvent | Reaction Temperature | General Notes |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform (B151607) | 0 °C to room temperature | A widely used and effective reagent for N-oxidation. |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 °C | A classic method for pyridine N-oxidation. |

| Potassium Peroxymonosulfate (Oxone®) | Water, Methanol | Room temperature | A versatile and environmentally friendly oxidizing agent. |

The methyl groups on this compound can also be susceptible to oxidation under specific and more vigorous conditions, potentially leading to the formation of carboxylic acids or other oxidized species. However, the N-oxidation is generally the more facile oxidative pathway under milder conditions.

Mechanistic Investigations of Photoredox Reactions involving Pyridines

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions using visible light. researchgate.net Pyridines are valuable substrates in these reactions, and understanding the underlying mechanisms is crucial for reaction optimization and the development of new synthetic methods. acs.orgnih.gov The core of photoredox reactions involves a photocatalyst that, upon absorbing a photon, enters an excited state with enhanced redox capabilities. aip.org This excited photocatalyst can then engage in single-electron transfer (SET) with a substrate molecule. aip.org

Direct Observation of Reaction Intermediates

The transient and often short-lived nature of reaction intermediates in photoredox catalysis makes their direct observation challenging but essential for mechanistic elucidation. researchgate.net Advanced spectroscopic techniques are employed to detect and characterize these key species.

Laser flash photolysis (LFP) is a powerful technique used to study the excited states of photocatalysts and the initial electron transfer events. researchgate.netnih.gov By exciting a sample with a short laser pulse and monitoring the subsequent changes in absorption, researchers can observe the formation and decay of transient species like the excited photocatalyst and the initial radical ions. nih.gov For example, LFP studies have been used to confirm the generation of Ir(II) species from the excited *Ir(III) photocatalyst upon quenching with an amine. nih.gov

Cold-spray ionization mass spectrometry (CSI-MS) is another valuable tool for identifying reaction intermediates. acs.org By analyzing the reaction mixture at various time points during photoirradiation, it is possible to detect the mass-to-charge ratio of intermediates, providing direct evidence for their existence. acs.org In studies of CO2 reduction catalyzed by rhenium bipyridine complexes, CSI-MS has been instrumental in observing key intermediates, including solvent-coordinated complexes and CO2 adducts. acs.org The time-dependent profiles of these intermediates can be correlated with product formation, offering a detailed picture of the reaction pathway. acs.org

| Technique | Information Obtained | Examples of Observed Intermediates | Reference |

| Laser Flash Photolysis (LFP) | Excited-state lifetimes, quenching rates, formation and decay of transient species. | Excited photocatalysts, radical cations/anions. | researchgate.netnih.gov |

| Cold-Spray Ionization Mass Spectrometry (CSI-MS) | Mass-to-charge ratio of intermediates present in the reaction mixture. | Solvent-coordinated complexes, substrate-catalyst adducts. | acs.org |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical species. | Carbon-centered radicals, such as pyridinyl radicals. | acs.org |

Kinetic Studies and Autocatalytic Effects

Kinetic studies are fundamental to understanding the efficiency and rate-determining steps of photoredox reactions. aip.orgfrontiersin.org The quantum yield (QY) of a photoreaction, which is the number of product molecules formed per photon absorbed, is a key parameter for assessing efficiency. aip.org Quantum yields greater than one are indicative of a radical chain mechanism, where a reactive intermediate can propagate the reaction through multiple cycles without further involvement of the photocatalyst. aip.org

The rate of many photoredox reactions is dependent on the light intensity, suggesting that the photochemical steps are often rate-limiting. aip.orgnih.gov In some cases, the reaction rate is found to be zero-order with respect to the substrate concentrations, further supporting that the photon flux is the limiting factor. nih.gov

An interesting phenomenon observed in some photoredox reactions is autocatalysis, where a product of the reaction accelerates the reaction rate. aip.orgnih.gov This leads to an increase in the reaction rate over time until the substrates are consumed. nih.gov For instance, in certain reactions involving 1,4-dihydropyridines, the pyridine product has been identified as an autocatalyst. aip.org Kinetic modeling and monitoring the reaction profile can reveal such autocatalytic behavior. aip.orgnih.gov

| Parameter/Effect | Description | Significance | Reference |

| Quantum Yield (QY) | Moles of product formed per mole of photons absorbed. | Measures the efficiency of the photochemical process. QY > 1 suggests a chain reaction. | aip.org |

| Light Intensity Dependence | The rate of reaction is proportional to the intensity of the light source. | Indicates that a photochemical step is rate-limiting. | aip.orgnih.gov |

| Autocatalysis | Acceleration of the reaction rate by a product. | Can lead to a non-linear reaction profile and has implications for reaction optimization. | aip.orgnih.gov |

Spectroscopic Characterization and Structural Analysis of 3 Bromo 2,4,6 Trimethylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy of pyridine (B92270) derivatives reveals characteristic chemical shifts for the aromatic protons and any substituents. For the related compound, bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate (B91526), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet at 7.11 ppm corresponding to the two equivalent aromatic protons. The methyl groups at the 2- and 6-positions appear as a singlet at 2.78 ppm, while the methyl group at the 4-position is observed at 2.40 ppm. orgsyn.org

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate in deuterated methylene (B1212753) chloride (CD₂Cl₂), distinct signals are observed for the different carbon atoms. The aromatic carbons appear at 158.2 ppm, 153.9 ppm, and 124.4 ppm. The carbon atoms of the methyl groups at the 2- and 6-positions resonate at 28.0 ppm, while the methyl group at the 4-position gives a signal at 21.6 ppm. orgsyn.org

For the parent compound, 2,4,6-trimethylpyridine (B116444) (also known as collidine), ¹³C NMR data is also available and serves as a useful reference. nih.govspectrabase.com

| Compound | Solvent | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | 2/6-CH₃ (ppm) | 4-CH₃ (ppm) |

| bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate | CD₂Cl₂ | 158.2 | 124.4 | 153.9 | 28.0 | 21.6 |

Table 1. ¹³C NMR Chemical Shifts of bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate. orgsyn.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate shows several characteristic absorption bands. A strong band at 2990 cm⁻¹ is attributed to C-H stretching vibrations. Other significant peaks are observed at 1618 cm⁻¹, 1463 cm⁻¹, 1386 cm⁻¹, 1313 cm⁻¹, 1030 cm⁻¹, and 1005 cm⁻¹, which correspond to various vibrational modes of the substituted pyridine ring. orgsyn.org

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.

Single Crystal X-ray Diffraction for Molecular Geometry

Powder X-ray Diffraction (PXRD) for Crystalline Materials

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique primarily used for the characterization of crystalline materials. It provides detailed information about the atomic and molecular structure, including lattice parameters, crystal system, and phase purity. When a finely powdered crystalline sample is irradiated with a monochromatic X-ray beam, diffraction occurs at specific angles (2θ) according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a unique fingerprint of the crystalline solid.

For 3-Bromo-2,4,6-trimethylpyridine, which exists as a solid, PXRD analysis is essential to confirm its crystalline nature and determine its crystal structure. The diffraction pattern would consist of a series of peaks with varying intensities at specific 2θ angles. Analysis of these peak positions and intensities allows for the determination of the unit cell dimensions (a, b, c, α, β, γ).

Table 1: Representative PXRD Data Interpretation for a Crystalline Organic Compound

| Parameter | Information Obtained | Significance for this compound |

|---|---|---|

| Peak Positions (2θ) | d-spacings (interplanar distances) | Unique fingerprint for phase identification and determination of unit cell parameters. |

| Peak Intensities | Arrangement of atoms in the crystal lattice | Provides information for detailed structure solution and refinement. |

| Peak Broadening | Crystallite size and lattice strain | Indicates the degree of crystallinity and the presence of microstructural defects. |

| Background Signal | Presence of amorphous content | Quantifies the ratio of crystalline to amorphous material in the sample. |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. In a typical mass spectrometer, a sample is ionized, and the resulting ions are separated according to their m/z ratio and detected.

For this compound (C₈H₁₀BrN), mass spectrometry would confirm its molecular weight of approximately 200.08 g/mol . scbt.com The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic doublet, with two peaks of nearly equal intensity separated by 2 m/z units.

Furthermore, the fragmentation pattern provides valuable structural clues. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, methyl groups, or the entire pyridine ring structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 200.00694 | 131.5 |

| [M+Na]⁺ | 221.98888 | 145.3 |

| [M-H]⁻ | 197.99238 | 137.4 |

| [M+NH₄]⁺ | 217.03348 | 154.1 |

| [M+K]⁺ | 237.96282 | 134.6 |

Data sourced from PubChem. uni.lu

Thermal Analysis (TGA/DTG)

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) are thermal analysis techniques used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides quantitative information about physical and chemical changes that involve mass loss, such as decomposition, dehydration, or oxidation. The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass change and helps to identify the temperatures at which the most significant changes occur.

For this compound, TGA/DTG analysis would reveal its thermal stability and decomposition profile. When heated, the compound will eventually decompose. nih.gov The TGA curve would show one or more steps of mass loss, indicating the temperature ranges over which decomposition occurs. The DTG curve would show corresponding peaks at the temperatures of maximum decomposition rate.

The decomposition of nitrogen-containing heterocyclic compounds can be complex. bibliotekanauki.pl The thermal degradation of this compound is expected to release various volatile products. Given its structure, these could include hydrogen bromide, nitrogen oxides, and various hydrocarbon fragments. nih.govcetjournal.it The presence of different functional groups and their positions on the aromatic ring can significantly influence the thermal decomposition temperature. bibliotekanauki.pl For example, the presence of amino groups can sometimes increase thermal stability in related heterocyclic compounds. bibliotekanauki.pl

Table 3: Hypothetical Thermal Decomposition Stages for this compound

| Temperature Range (°C) | Mass Loss (%) | Corresponding DTG Peak (°C) | Potential Evolved Species |

|---|---|---|---|

| 200 - 350 | Variable | ~300 | Initial decomposition, potential loss of HBr, fragmentation of methyl groups. |

| 350 - 600 | Variable | Multiple peaks | Major decomposition of the pyridine ring structure, release of nitrogen oxides and hydrocarbon fragments. nih.govcetjournal.it |

| >600 | --- | --- | Residual char. |

This table is illustrative and based on the general behavior of similar brominated and heterocyclic compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis would provide valuable information about the surface chemistry. High-resolution spectra of the core levels of each element—Carbon (C 1s), Nitrogen (N 1s), and Bromine (Br 3d)—would be acquired. The binding energy of these core level electrons is sensitive to the local chemical environment, an effect known as the chemical shift.

Analysis of the C 1s spectrum would allow for the differentiation between carbon atoms in the methyl groups and those in the pyridine ring. The N 1s spectrum would provide information about the chemical state of the nitrogen atom in the pyridine ring. nih.govnih.gov The Br 3d spectrum would confirm the presence of bromine and its bonding state. The relative intensities of these peaks can be used to determine the surface elemental composition. In studies of related pyridine-based ionic liquids, XPS has been instrumental in developing reliable fitting models for the C 1s region and understanding the electronic interactions between cations and anions. nih.gov

Table 4: Representative Binding Energies for Elements in Pyridine-like Environments

| Core Level | Functional Group | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | C-C/C-H (aliphatic) | ~285.0 | nih.gov |

| C 1s | C-N (pyridine ring) | ~286.0 - 287.0 | nih.gov |

| C 1s | C-Br | ~286.5 | General Range |

| N 1s | Pyridinic Nitrogen | ~399.0 - 400.0 | nih.govresearchgate.net |

| Br 3d | Organic Bromine (3d₅/₂) | ~70.0 - 71.0 | nih.gov |

Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Scanning Electron Microscopy-Energy Dispersive Spectroscopy (SEM-EDS)

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. surfacesciencewestern.com High-resolution images can reveal details about the morphology, particle size, and shape of the this compound solid.

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org When the electron beam from the SEM strikes the sample, it excites electrons in the atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element. An EDS detector measures the energy and intensity of these emitted X-rays to identify the elemental composition of the sample. wikipedia.orgthermofisher.com

For a sample of this compound, SEM would provide visual information on its crystal habit or particle morphology. The associated EDS analysis would generate a spectrum with peaks corresponding to Carbon (C), Nitrogen (N), and Bromine (Br). This confirms the presence of the expected elements. researchgate.net Furthermore, EDS mapping can be used to visualize the spatial distribution of these elements across the sample's surface, which is particularly useful for assessing the homogeneity of the material or analyzing derivatives and mixtures. researchgate.netresearchgate.net

Table 5: Expected Elemental Composition from EDS Analysis of this compound

| Element | Symbol | Atomic % (Theoretical) | Weight % (Theoretical) |

|---|---|---|---|

| Carbon | C | 40.0% | 48.0% |

| Hydrogen | H | 50.0% | 5.0% |

| Bromine | Br | 5.0% | 39.9% |

| Nitrogen | N | 5.0% | 7.0% |

Note: EDS does not typically detect Hydrogen. The percentages are calculated based on the chemical formula C₈H₁₀BrN and are theoretical.

Computational Chemistry and Theoretical Studies on 3 Bromo 2,4,6 Trimethylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 3-Bromo-2,4,6-trimethylpyridine, DFT calculations provide a foundational understanding of its geometry, orbital energies, and charge distribution, which are crucial for predicting its chemical behavior.

Optimization of Molecular Geometry

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and methyl groups, while the LUMO would be influenced by the electron-withdrawing bromine atom. The precise energy values and the energy gap would be calculated using DFT. This analysis helps in understanding the molecule's potential to participate in various chemical reactions.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The electron-withdrawing nature of the bromine atom would create a region of positive potential around it. The methyl groups, being electron-donating, would increase the electron density on the pyridine ring.

Global Reactivity and Thermodynamic Properties

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and its ability to accept electrons.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated using DFT. These calculations help in determining the stability of the molecule and the feasibility of reactions in which it might participate.

Mechanistic Pathway Calculations (e.g., Radical Pathways)

Computational chemistry can be used to model reaction mechanisms, providing insights into the transition states and energy barriers of chemical reactions. For a molecule like this compound, these calculations could be particularly useful in studying reactions involving the bromine atom, such as nucleophilic substitution or radical reactions. For instance, calculations could elucidate the mechanism of a radical debromination reaction, determining the most likely pathway and the stability of the radical intermediates. Such studies are crucial for understanding the synthesis and reactivity of this compound in various chemical transformations.

In silico Pharmacokinetic Predictions (ADME)

In the early stages of drug discovery, in silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help in assessing the drug-likeness of a molecule and identifying potential liabilities before committing to expensive and time-consuming experimental studies. uni.lu Using the SwissADME web tool, a comprehensive ADME profile for this compound was generated. uni.lu

The analysis reveals that this compound has a high probability of good gastrointestinal absorption. Its lipophilicity, as indicated by the predicted Log P values, suggests it can readily cross biological membranes. However, it is predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the intracellular concentration of drugs. The compound is also predicted to inhibit several key cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions. The predictions indicate no violations of major drug-likeness rules, suggesting a favorable profile in this regard.

Below are the detailed in silico ADME predictions for this compound.

Table 1: Physicochemical and Lipophilicity Properties of this compound

| Property | Value |

| Physicochemical Properties | |

| Formula | C₈H₁₀BrN |

| Molecular weight | 200.08 g/mol |

| Num. heavy atoms | 10 |

| Num. arom. heavy atoms | 7 |

| Fraction Csp3 | 0.38 |

| Num. rotatable bonds | 0 |

| Num. H-bond acceptors | 1 |

| Num. H-bond donors | 0 |

| Molar Refractivity | 48.00 |

| TPSA | 12.89 Ų |

| Lipophilicity | |

| iLOGP | 2.89 |

| XLOGP3 | 2.70 |

| WLOGP | 2.83 |

| MLOGP | 2.29 |

| Silicos-IT | 2.99 |

| Consensus Log P | 2.74 |

Table 2: Water Solubility and Pharmacokinetic Properties of this compound

| Property | Value | Prediction |

| Water Solubility | ||

| Log S (ESOL) | -2.95 | Soluble |

| Solubility (ESOL) | 0.14 mg/ml; 7.00e-04 mol/l | |

| Log S (Ali) | -3.37 | Soluble |

| Solubility (Ali) | 0.05 mg/ml; 2.68e-04 mol/l | |

| Log S (SILICOS-IT) | -3.12 | Soluble |

| Solubility (SILICOS-IT) | 0.10 mg/ml; 4.80e-04 mol/l | |

| Pharmacokinetics | ||

| GI absorption | High | |

| BBB permeant | Yes | |

| P-gp substrate | Yes | |

| CYP1A2 inhibitor | Yes | |

| CYP2C19 inhibitor | No | |

| CYP2C9 inhibitor | Yes | |

| CYP2D6 inhibitor | Yes | |

| CYP3A4 inhibitor | Yes | |

| Log Kp (skin permeation) | -4.43 cm/s |

Table 3: Drug-Likeness and Medicinal Chemistry Properties of this compound

| Property | Value | Prediction |

| Drug-likeness | ||

| Lipinski | 0 violations | Yes |

| Ghose | 0 violations | Yes |

| Veber | 0 violations | Yes |

| Egan | 0 violations | Yes |

| Muegge | 0 violations | Yes |

| Bioavailability Score | 0.55 | |

| Medicinal Chemistry | ||

| PAINS | 0 alerts | |

| Brenk | 1 alert (Halogen on aromatic ring) | |

| Lead-likeness | 0 violations | Yes |

| Synthetic accessibility | 2.59 |

Applications and Advanced Research Areas of 3 Bromo 2,4,6 Trimethylpyridine

Role as a Building Block in Complex Organic Molecule Synthesis

The reactivity of the bromine atom and the steric hindrance provided by the methyl groups on the pyridine (B92270) ring make 3-Bromo-2,4,6-trimethylpyridine a key intermediate in the synthesis of a wide array of organic compounds. chemimpex.com

Synthesis of Pharmaceuticals and Agrochemicals

This compound serves as a crucial starting material or intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.com The pyridine scaffold is a common feature in many biologically active molecules, and the bromo- and methyl-substituents offer sites for further chemical modifications to develop new active pharmaceutical ingredients (APIs) and pesticides. chemimpex.comchemimpex.com For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, leading to the creation of novel drug candidates and crop protection agents. mdpi.comnih.gov

Creation of Specialty Chemicals and Materials

This compound is also employed in the synthesis of specialty chemicals, including dyes, pigments, and polymers. chemimpex.com Its structural features can be exploited to design molecules with specific electronic and optical properties, making it useful in the development of advanced materials with applications in electronics and photonics. chemimpex.com

Design of Novel Pyridine-Based Hybrid Molecules

Researchers are actively exploring the use of this compound to construct novel hybrid molecules. These are compounds that combine the pyridine core with other molecular fragments to achieve unique properties and functionalities. mdpi.com For example, it can be a precursor in the synthesis of pyridine-bridged analogues of biologically active compounds, where the pyridine ring acts as a linker between different pharmacophores. nih.gov The development of such hybrid molecules holds promise for discovering new therapeutic agents and functional materials. mdpi.comnih.gov

Catalysis and Ligand Development

The electron-donating nature of the methyl groups and the coordinating ability of the pyridine nitrogen make this compound and its derivatives attractive for applications in catalysis. chemimpex.com

Enhancing Efficiency and Selectivity in Catalytic Reactions

As a ligand, this compound can coordinate to a metal center, influencing the steric and electronic environment of the catalyst. chemimpex.com This can lead to enhanced efficiency and selectivity in a variety of catalytic reactions. The bulky methyl groups can create a specific pocket around the metal, directing the approach of reactants and favoring the formation of a desired product. rutgers.edu

Development of New Catalysts and Ligands for Transition Metal Catalysis

There is growing interest in using pyridine derivatives like this compound to develop new catalysts and ligands for transition metal catalysis. azom.comnih.gov These new catalytic systems are being investigated for a wide range of chemical transformations, including cross-coupling reactions, which are fundamental in organic synthesis. mdpi.comnih.gov The ability to tune the ligand's properties by modifying the pyridine ring opens up possibilities for designing highly effective and specialized catalysts for challenging chemical reactions. emory.eduresearchgate.net

Below is a table summarizing the key applications and research areas of this compound.

| Application Area | Specific Use | Key Research Findings |

| Complex Organic Molecule Synthesis | Synthesis of Pharmaceuticals and Agrochemicals | Serves as a versatile building block for creating complex structures efficiently. chemimpex.com |

| Creation of Specialty Chemicals and Materials | Employed in formulating specialty materials like polymers and coatings. chemimpex.com | |

| Design of Novel Pyridine-Based Hybrid Molecules | Used to synthesize novel compounds with potential antiparasitic activities. mdpi.com | |

| Catalysis and Ligand Development | Enhancing Efficiency and Selectivity | Used as a ligand to improve processes in the pharmaceutical and fine chemical industries. chemimpex.com |

| Development of New Catalysts and Ligands | Contributes to advancements in material science and catalysis. chemimpex.com |

Material Science Applications

This compound is utilized in the creation of specialized materials due to its distinct chemical properties. chemimpex.comchemimpex.com Its stability and reactivity make it a suitable candidate for developing high-performance materials. chemimpex.com

In the field of material science, this compound is employed in the formulation of specialty polymers and coatings. chemimpex.com These materials often require specific chemical characteristics for improved performance. chemimpex.com The incorporation of this compound can contribute to enhanced durability and chemical resistance in advanced materials and coatings. chemimpex.com The unique properties of this compound facilitate innovative research and offer practical solutions for creating high-performance materials. chemimpex.com Another closely related compound, 3,5-Dibromo-2,4,6-trimethylpyridine (B189553), is also used in creating specialized polymers and resins that provide superior thermal and chemical resistance for industrial applications. chemimpex.com

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net These materials have garnered significant interest for applications in gas storage, separation, and catalysis. researchgate.net The organic linkers are crucial in determining the structure and properties of MOFs. researchgate.net

While direct research on the incorporation of this compound into MOFs is not extensively documented, the use of pyridine-based ligands is well-established in this field. researchgate.netrsc.org For instance, terpyridine-based ligands, which contain three pyridine rings, are known to form three-dimensional MOFs. researchgate.net The π-electron-rich nature of these pyridine-based linkers can induce properties like photoluminescence in the resulting frameworks. researchgate.net Given that this compound is a substituted pyridine, it represents a potential building block for the synthesis of novel MOFs with tailored properties. Its specific substitutions could influence the framework's geometry, porosity, and functional characteristics.

Analytical Chemistry Applications

The utility of this compound extends to the field of analytical chemistry. chemimpex.com